N-Allyl-6-chlorobenzo[d]thiazol-2-amine
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Overview
Description
N-Allyl-6-chlorobenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an allyl group and a chlorine atom attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-6-chlorobenzo[d]thiazol-2-amine typically involves the reaction of 6-chlorobenzo[d]thiazol-2-amine with an allylating agent under suitable conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions may be tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-6-chlorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the allyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dechlorinated products or modified allyl derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials, dyes, and pigments due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-Allyl-6-chlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]thiazol-2-amine: Lacks the allyl group but shares the benzothiazole core structure.
N-Allylbenzo[d]thiazol-2-amine: Similar structure but without the chlorine atom.
6-Nitrobenzo[d]thiazol-2-amine: Contains a nitro group instead of a chlorine atom.
Uniqueness
N-Allyl-6-chlorobenzo[d]thiazol-2-amine is unique due to the presence of both the allyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
6-chloro-N-prop-2-enyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-2-5-12-10-13-8-4-3-7(11)6-9(8)14-10/h2-4,6H,1,5H2,(H,12,13) |
InChI Key |
DLZPAAKLQYIJTF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
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